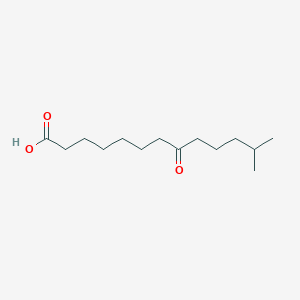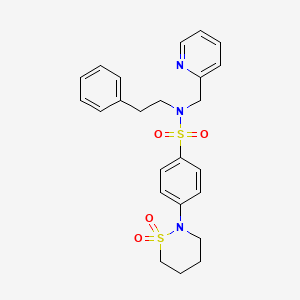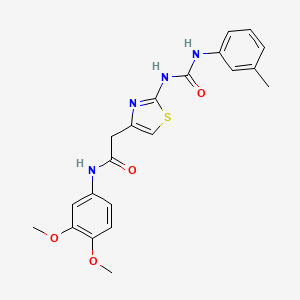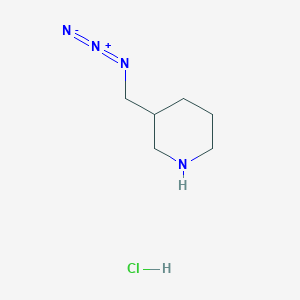![molecular formula C7H12N2O2 B2543204 3-Oxa-7,9-diazabicyclo[3.3.2]decan-10-one CAS No. 1780867-93-7](/img/structure/B2543204.png)
3-Oxa-7,9-diazabicyclo[3.3.2]decan-10-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxa-7,9-diazabicyclo[3.3.2]decan-10-one is a bicyclic compound with a molecular formula of C₇H₁₂N₂O₂ and a molecular weight of 156.18 g/mol . This compound is characterized by its unique structure, which includes an oxa (oxygen-containing) and diaza (nitrogen-containing) bicyclic framework. It is often used in various chemical and pharmaceutical research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxa-7,9-diazabicyclo[3.3.2]decan-10-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with an epoxide in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound. The process typically includes steps such as purification through recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-Oxa-7,9-diazabicyclo[3.3.2]decan-10-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-Oxa-7,9-diazabicyclo[3.3.2]decan-10-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Oxa-7,9-diazabicyclo[3.3.2]decan-10-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Oxa-7-azabicyclo[3.3.2]decan-10-one: Similar structure but with one less nitrogen atom.
3-Oxa-7,9-diazabicyclo[3.3.1]nonan-10-one: Similar structure but with a different ring size.
Uniqueness
3-Oxa-7,9-diazabicyclo[3.3.2]decan-10-one is unique due to its specific bicyclic framework, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
3-oxa-7,9-diazabicyclo[3.3.2]decan-10-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c10-7-5-1-8-2-6(9-7)4-11-3-5/h5-6,8H,1-4H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPCHGNXLYYRQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC(CN1)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[5-(Pyrrolidine-1-sulfonyl)thiophen-2-yl]acetic acid](/img/structure/B2543121.png)

![4B-phenyl-4bH-benzo[4,5]imidazo[2,1-a]isoindol-11(5H)-one](/img/structure/B2543123.png)
![(E)-N-[3-(4-Ethyl-6-oxo-1H-pyrimidin-2-yl)phenyl]-2-phenylethenesulfonamide](/img/structure/B2543124.png)
![[4-[(Z)-2-Cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]phenyl] benzoate](/img/structure/B2543125.png)
![2-[[1-(2-Fluoroethyl)-5-methylpyrazol-4-yl]amino]acetic acid](/img/structure/B2543126.png)
![N-(3-methylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2543127.png)


![4-bromo-N-[3-(9-fluorenylideneamino)oxy-2-hydroxypropyl]-N-methylbenzenesulfonamide](/img/structure/B2543132.png)

![N-(furan-2-ylmethyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2543137.png)
![(2E)-2-(4-chlorophenyl)-3-[(2-hydroxyphenyl)amino]prop-2-enenitrile](/img/structure/B2543138.png)

